3-cyclohexyl-4-methyl-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-cyclohexyl-4-methyl-1H-pyrazol-5-amine is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclohexyl-4-methyl-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors. One common method is the condensation of substituted aromatic aldehydes with hydrazine derivatives, followed by cyclization and subsequent functionalization. For instance, the reaction of cyclohexyl methyl ketone with hydrazine hydrate can yield the desired pyrazole derivative under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the use of catalysts to enhance reaction efficiency and yield. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-cyclohexyl-4-methyl-1H-pyrazol-5-amine undergoes various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole ring, particularly at the 3 and 5 positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, hydrazine derivatives, and nitro compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-cyclohexyl-4-methyl-1H-pyrazol-5-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the synthesis of agrochemicals and dyes
Mechanism of Action
The mechanism of action of 3-cyclohexyl-4-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The amine group can form hydrogen bonds with active sites of enzymes, while the pyrazole ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-cyclohexyl-4-methyl-1H-pyrazol-5-amine: Unique due to its specific substitution pattern.
3,5-dimethyl-1H-pyrazol-4-amine: Lacks the cyclohexyl group, leading to different reactivity and applications.
3-cyclohexyl-1H-pyrazol-5-amine: Lacks the methyl group, affecting its chemical properties and biological activity
Uniqueness
The presence of both a cyclohexyl and a methyl group in this compound provides a unique combination of steric and electronic effects, making it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C10H17N3 |
---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
5-cyclohexyl-4-methyl-1H-pyrazol-3-amine |
InChI |
InChI=1S/C10H17N3/c1-7-9(12-13-10(7)11)8-5-3-2-4-6-8/h8H,2-6H2,1H3,(H3,11,12,13) |
InChI Key |
ZXZNMBCUCVAVPE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NN=C1N)C2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.